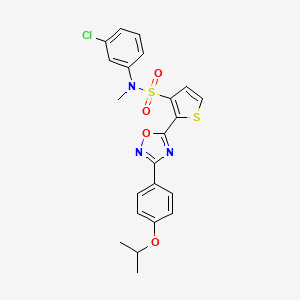
N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H20ClN3O4S2 and its molecular weight is 489.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Oxadiazol Ring : Known for its diverse pharmacological properties.
- Thiophene Sulfonamide : Associated with various biological activities, including enzyme inhibition.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Chlorophenyl | 3-chloro substitution |
| Oxadiazol | 1,2,4-oxadiazol ring |
| Isopropoxyphenyl | 4-isopropoxy substitution |
| Thiophene Sulfonamide | N-methylthiophene-3-sulfonamide |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with efficacy against both gram-positive and gram-negative bacteria.
- Enzyme Inhibition : Notably, it has been identified as an inhibitor of cyclin-dependent kinase (CDK) enzymes, which are crucial in cell cycle regulation.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The sulfonamide group may interact with specific enzymes involved in metabolic pathways.
- The oxadiazol moiety could play a role in modulating receptor activity or cellular signaling pathways.
Case Studies and Research Findings
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxicity against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM .
- Microbial Assays : Research conducted by demonstrated that the compound exhibited antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against various bacterial strains.
- CDK Inhibition : A study focusing on thiophene derivatives highlighted the compound's ability to inhibit CDK5 with an IC50 value of approximately 50 nM, suggesting its potential as a therapeutic agent in cancer treatment .
Table 2: Summary of Biological Activities
科学研究应用
Chemical Properties and Structure
The compound features a complex structure that includes a thiophene ring, sulfonamide group, and an oxadiazole moiety. The molecular formula is C19H19ClN2O3S with a molecular weight of approximately 396.85 g/mol. Its unique structural components contribute to its potential biological activities.
Biological Activities
-
Anticancer Properties
- Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, compounds with similar oxadiazole structures have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
- Anti-inflammatory Effects
-
Antimicrobial Activity
- Preliminary assessments indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Study 1: Anticancer Activity
A study focusing on similar oxadiazole derivatives revealed that certain compounds exhibited significant growth inhibition against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The most effective compounds induced apoptosis via mitochondrial pathways, demonstrating a dose-dependent response .
Study 2: Mechanistic Insights
Another investigation explored the mechanisms behind the biological effects of these compounds. It was found that they could inhibit specific kinases involved in critical cell signaling pathways essential for cancer progression. This inhibition correlates with the structural characteristics imparted by the chlorophenyl and isopropoxy groups .
属性
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-14(2)29-18-9-7-15(8-10-18)21-24-22(30-25-21)20-19(11-12-31-20)32(27,28)26(3)17-6-4-5-16(23)13-17/h4-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJWLOHKLRDJFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













